红没食子酸钠一水合物
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描述
Sodium erythorbate monohydrate is the sodium salt of erythorbic acid, a stereoisomer of sodium ascorbate . It is used as an antioxidant, a preservative, and a curing accelerator in meat and fish products . It is also used as a color fixative in preparing cured meats .
Synthesis Analysis
Sodium erythorbate is synthesized using the same procedure as for the production of erythorbic acid . It is produced from sugars derived from different sources, such as beets, sugarcane, and corn . Sodium erythorbate is usually produced via a fermentation process from D-glucose by Pseudomonas fluorescens bacteria .Molecular Structure Analysis
The molecular formula of Sodium erythorbate monohydrate is C6H9NaO7 . The average mass is 216.121 Da .Chemical Reactions Analysis
Sodium erythorbate may be sensitive to prolonged exposure to light . It is incompatible with strong oxidizing agents .Physical And Chemical Properties Analysis
Sodium erythorbate monohydrate appears as a white, almost odorless crystalline powder . It is freely soluble in water . The pH of a 10% solution, made from commercial grade sodium erythorbate, may have a pH of 7.2 to 7.9 .科学研究应用
食品保鲜和品质提升
- 红没食子酸钠广泛用作食品加工中的助色剂和抗氧化剂,特别是在肉制品中。它在保持食品颜色、防止氧化变质和提高食品整体品质方面起着至关重要的作用。该化合物在肉制品中的应用已被具体概述,强调了其在食品工业中的重要性 (宋中贤,2014)。
替代天然色素稳定
- 研究探索了使用天然色素替代香肠配方中的红没食子酸钠。这种替代的目的是评估产品的氧化稳定性。研究结果表明,天然色素如胭脂红素和玉米黄质在保持香肠在冷藏期间的稳定性方面与红没食子酸钠一样有效 (A. Mercadante 等人,2010)。
促进微藻生长
- 红没食子酸钠已证明具有增强绿藻小球藻生长的能力。这种增强归因于它减少培养基中光合氧积累的能力,从而促进藻类生长 (崔红武等人,2017)。
食品保质期延长
- 红没食子酸钠与柠檬酸和改良气氛包装 (MAP) 等其他物质结合使用,已有效延长了食品(如平菇)的保质期。这种组合有助于在不同温度下储存期间保持蘑菇的紧实度、颜色和品质 (R. Ventura-Aguilar 等人,2017)。
提高食品安全性
- 研究表明,红没食子酸钠可以静电涂覆在肉类表面,通过减少微生物数量和改善保色性来延长保质期。该技术为提高食品安全和品质的工业应用提供了潜力 (S. Barringer 等人,2005)。
改善食品蛋白质功能特性
- 对稻谷残渣蛋白功能特性的研究发现,红没食子酸钠脱氧可以显着提高这些蛋白质的乳化活性。这表明在食品加工和产品开发中具有潜在应用 (于燕英,2008)。
钻井液中的应用
- 红没食子酸钠已被评估其在配制高性能水基钻井液中的有效性。这些液体被设计为在高温下稳定,并减轻石油工业中与反应性页岩相关的问题 (E. Akpan 等人,2019)。
食品加工中的褐变抑制
- 在食品加工中,特别是在马铃薯制品中,红没食子酸钠已被用于防止酶促褐变。它的工作原理是将酶促反应中形成的醌还原回其原始的酚类化合物,从而防止变色 (H. Gopalan 等人,1999)。
作用机制
Target of Action
Sodium Erythorbate Monohydrate primarily targets nitrites in processed meats . It plays a crucial role in facilitating a faster cure and retaining the pink coloring of the meat .
Mode of Action
Sodium Erythorbate Monohydrate acts as an antioxidant that converts nitrite to nitric oxide . This conversion process is accelerated by Sodium Erythorbate Monohydrate, thereby enhancing the color of meat products .
Biochemical Pathways
The biochemical pathway affected by Sodium Erythorbate Monohydrate involves the reduction of nitrite to nitric oxide . This process is crucial in the curing of meat, where nitric oxide reacts with myoglobin, a meat pigment, to form nitrosomyoglobin, producing a bright red color . During heat processing and cooking, nitrosomyoglobin is converted to a stable pigment, nitrosohemochrome, which has a pink color .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Sodium Erythorbate Monohydrate are considered to be similar to that of ascorbic acid . The sodium ion of Sodium Erythorbate Monohydrate is expected to enter the sodium pool of the body .
Result of Action
The result of Sodium Erythorbate Monohydrate’s action is the increased rate at which nitrite reduces to nitric oxide, thus facilitating a faster cure and retaining the pink coloring of the meat . It also helps improve flavor stability and prevents the formation of carcinogenic nitrosamines .
Action Environment
Sodium Erythorbate Monohydrate is non-reactive in its dry state . When mixed with water, it becomes an effective antioxidant as it reacts readily with oxygen and other oxidizing agents . Sodium Erythorbate Monohydrate is heat stable as it decomposes only at temperatures between 327.2°F (164°C) and 341.6°F (172°C) .
未来方向
The use of erythorbic acid and sodium erythorbate as a food preservative has increased greatly since the U.S. Food and Drug Administration banned the use of sulfites as preservatives in foods intended to be eaten fresh . Sodium erythorbate is also being studied for its potential to promote the growth of Chlorella vulgaris, a green microalga .
生化分析
Biochemical Properties
Sodium erythorbate monohydrate is an antioxidant structurally related to vitamin C . It interacts with various enzymes and proteins, particularly those involved in the reduction of nitrite to nitric oxide . This interaction facilitates a faster cure in processed meats and helps retain their pink coloring . The compound also improves flavor stability and prevents the formation of carcinogenic nitrosamines .
Cellular Effects
The effects of Sodium erythorbate monohydrate on cells are primarily related to its role as an antioxidant and its influence on nitrite reduction . It can impact cell signaling pathways and gene expression, particularly those related to oxidative stress and nitric oxide production . Additionally, it can influence cellular metabolism, especially in the context of processed food products .
Molecular Mechanism
Sodium erythorbate monohydrate exerts its effects at the molecular level through several mechanisms. It binds to biomolecules involved in nitrite reduction, facilitating the conversion of nitrite to nitric oxide . This binding interaction can lead to enzyme activation, changes in gene expression, and alterations in cellular metabolic processes .
Metabolic Pathways
Sodium erythorbate monohydrate is involved in the metabolic pathway of nitrite reduction . It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels
属性
{ "Design of the Synthesis Pathway": "Sodium erythorbate monohydrate can be synthesized by the reaction of erythorbic acid with sodium hydroxide in the presence of water.", "Starting Materials": [ "Erythorbic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve erythorbic acid in water to form a solution.", "Add sodium hydroxide to the solution and stir until dissolved.", "Heat the solution to 60-70°C and maintain the temperature for 1-2 hours.", "Cool the solution to room temperature and filter the precipitate.", "Wash the precipitate with water and dry to obtain sodium erythorbate monohydrate." ] } | |
CAS 编号 |
63524-04-9 |
分子式 |
C6H10NaO7 |
分子量 |
217.13 g/mol |
IUPAC 名称 |
sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate;hydrate |
InChI |
InChI=1S/C6H8O6.Na.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/t2-,5-;;/m1../s1 |
InChI 键 |
WYRHHUCFJGBSPP-DMWQRSMXSA-N |
手性 SMILES |
C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.O.[Na] |
SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.[Na+] |
规范 SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.O.[Na] |
产品来源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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